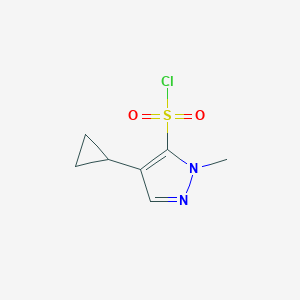
4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 4-cyclopropyl-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing and reducing agents may be used for redox reactions .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives and other substituted pyrazole compounds .
科学研究应用
4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives such as 1-methyl-1H-pyrazole-4-sulfonyl chloride and 5-methyl-1H-pyrazole .
Uniqueness
4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
生物活性
4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H9ClN2O2S, with a molecular weight of approximately 202.67 g/mol. The compound features a pyrazole ring substituted with a cyclopropyl group at the fourth position and a sulfonyl chloride group at the fifth position. This configuration contributes to its reactivity and biological properties.
The sulfonyl chloride group is highly reactive, enabling it to form covalent bonds with nucleophilic sites on proteins and biomolecules. This interaction can modulate various biological pathways, particularly those involved in inflammatory responses and other metabolic processes.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory activity. Studies have shown that it may interact with specific enzymes involved in inflammatory pathways, potentially reducing inflammation through modulation of these targets .
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Mechanisms : A study demonstrated that the compound significantly reduced pro-inflammatory cytokine production in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration for clinical applications.
- Enzyme Interaction Studies : Research focusing on enzyme binding affinities indicated that this compound might inhibit specific enzymes linked to metabolic pathways, providing insights into its pharmacological potential .
Comparative Analysis with Similar Compounds
The following table outlines the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Cyclopropyl group at position four | Distinct reactivity due to sulfonyl chloride |
| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride | Cyclopropyl group at position three | Different positioning affects biological activity |
| 1-Methyl-1H-pyrazole-5-sulfonyl chloride | Lacks cyclopropyl substituent | Simpler structure may limit biological activity |
| 3-Isopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride | Isopropyl instead of cyclopropyl | Variations in sterics may influence binding |
属性
IUPAC Name |
4-cyclopropyl-2-methylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10-7(13(8,11)12)6(4-9-10)5-2-3-5/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFCRYAHUYQBHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














